REACTION_CXSMILES
|
[OH-].[Na+].Cl.ClC1C=C(N2CCNCC2)C=CC=1.BrCCCCl.Cl.Cl.[Cl:24][CH2:25][CH2:26][CH2:27][N:28]1[CH2:33][CH2:32][N:31]([C:34]2[CH:39]=[CH:38][CH:37]=[C:36]([Cl:40])[CH:35]=2)[CH2:30][CH2:29]1>CC(C)=O.O>[Cl:24][CH2:25][CH2:26][CH2:27][N:28]1[CH2:33][CH2:32][N:31]([C:34]2[CH:39]=[CH:38][CH:37]=[C:36]([Cl:40])[CH:35]=2)[CH2:30][CH2:29]1 |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
430.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
502 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1)N1CCNCC1
|
Name
|
|
Quantity
|
339 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
1.67 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCCN1CCN(CC1)C1=CC(=CC=C1)Cl
|
Name
|
hydrochloride salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
period at room temperature and the upper organic phase then separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
acetone, filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under reduced pressure to an oily residue which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
WASH
|
Details
|
rinsed with cold water and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization of this material from water employing activated charcoal
|
Type
|
CUSTOM
|
Details
|
affords 438.4 g
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
EXTRACTION
|
Details
|
by extracting with ether (dried over magnesium sulfate)
|
Type
|
EXTRACTION
|
Details
|
Concentration of the etheral extract
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCCN1CCN(CC1)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |